2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride
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Overview
Description
Delphinidin-3-O-rhamnoside chloride is a type of anthocyanin, a water-soluble pigment found in various fruits and vegetables. Anthocyanins are known for their vibrant colors, ranging from red to blue, and are responsible for the pigmentation in many plants. Delphinidin-3-O-rhamnoside chloride, in particular, is a purple-colored compound that contributes to the coloration of berries, eggplants, and other plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delphinidin-3-O-rhamnoside chloride typically involves the glycosylation of delphinidin with rhamnose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation is often preferred due to its specificity and mild reaction conditions. Chemical glycosylation, on the other hand, may require the use of protecting groups and catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of delphinidin-3-O-rhamnoside chloride involves the extraction of delphinidin from natural sources, followed by glycosylation. The extraction process usually involves the use of solvents such as methanol or ethanol to isolate delphinidin from plant materials. The glycosylation step can be carried out using enzymes or chemical reagents to attach the rhamnose moiety .
Chemical Reactions Analysis
Types of Reactions: Delphinidin-3-O-rhamnoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the compound, leading to the formation of different products .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize delphinidin-3-O-rhamnoside chloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions may involve the use of halogens or other nucleophiles to replace specific functional groups on the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
Scientific Research Applications
Delphinidin-3-O-rhamnoside chloride has a wide range of scientific research applications due to its biological activities and potential health benefits :
Chemistry: It is used as a natural dye and pH indicator in various chemical experiments.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that delphinidin-3-O-rhamnoside chloride has anti-inflammatory, anticancer, and cardioprotective effects. It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the food and cosmetic industries as a natural colorant and preservative
Mechanism of Action
The mechanism of action of delphinidin-3-O-rhamnoside chloride involves its interaction with various molecular targets and pathways :
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Delphinidin-3-O-rhamnoside chloride induces apoptosis and inhibits the proliferation of cancer cells through the modulation of signaling pathways such as the mTOR pathway.
Comparison with Similar Compounds
Delphinidin-3-O-rhamnoside chloride is part of a family of anthocyanins that includes several similar compounds :
- Delphinidin-3-O-glucoside chloride
- Delphinidin-3-O-galactoside chloride
- Delphinidin-3-O-arabinoside chloride
- Delphinidin-3-O-rutinoside chloride
- Delphinidin-3,5-O-diglucoside chloride
- Delphinidin-3-sambubioside chloride
Uniqueness: What sets delphinidin-3-O-rhamnoside chloride apart from its counterparts is the presence of the rhamnose sugar moiety, which can influence its solubility, stability, and bioavailability. This unique structure may also affect its biological activities and potential health benefits .
Properties
Molecular Formula |
C21H21ClO11 |
---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-7-16(26)18(28)19(29)21(30-7)32-15-6-10-11(23)4-9(22)5-14(10)31-20(15)8-2-12(24)17(27)13(25)3-8;/h2-7,16,18-19,21,26,28-29H,1H3,(H4-,22,23,24,25,27);1H |
InChI Key |
VOCUQFLYJQIYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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